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Compound of Interest
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Cat. No.: B1279905 Get Quote

Introduction

Azido-isobutane (1-azido-2-methylpropane) is an organic azide that holds significance in

various chemical syntheses, particularly as a precursor in click chemistry and for the

introduction of the azido functional group. A thorough understanding of its spectroscopic

properties is paramount for its identification, characterization, and quality control in research

and development settings. This technical guide provides a detailed overview of the proton

nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and

infrared (IR) spectroscopic data for azido-isobutane. Furthermore, it outlines the general

experimental protocols for acquiring this data and presents a logical workflow for its synthesis

and characterization.

Spectroscopic Data
The spectroscopic data for azido-isobutane is summarized below. The predicted values are

based on the analysis of structurally similar compounds and established spectroscopic

principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

analyzing the chemical environment of hydrogen atoms.

Table 1: ¹H NMR Spectroscopic Data for Azido-isobutane
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.15 Doublet 2H -CH₂-N₃

~1.95 Nonet 1H -CH(CH₃)₂

~0.95 Doublet 6H -CH(CH₃)₂

Predicted data in CDCl₃ solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for Azido-isobutane

Chemical Shift (δ) (ppm) Assignment

~58 -CH₂-N₃

~28 -CH(CH₃)₂

~20 -CH(CH₃)₂

Predicted data in CDCl₃ solvent.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Azido-isobutane
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Wavenumber (cm⁻¹) Intensity Assignment

~2960-2870 Strong C-H stretch (alkane)

~2100 Strong, Sharp N₃ asymmetric stretch

~1470 Medium C-H bend (CH₂)

~1370 Medium C-H bend (CH₃)

~1250 Medium N₃ symmetric stretch

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of azido-isobutane (typically 5-10 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

Data Acquisition:

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral

width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay

of 1-5 seconds.

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans is usually

required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
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Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase

corrected, and baseline corrected to obtain the final spectrum. Chemical shifts are

referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like azido-isobutane, the spectrum can be

obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to

form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the beam path, and the sample spectrum is acquired. The

instrument records an interferogram, which is then Fourier transformed to produce the final

IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Logical Workflow and Visualization
The synthesis and characterization of azido-isobutane typically follow a logical progression

from starting materials to the final, characterized product. This workflow can be visualized as

follows:
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Caption: Workflow for the synthesis and spectroscopic characterization of azido-isobutane.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Azido-
isobutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279905#spectroscopic-data-for-azido-isobutane-1h-
nmr-13c-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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